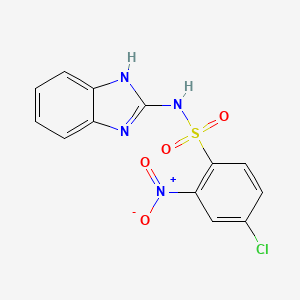

BENZIMIDAZOL-2-YL((4-CHLORO-2-NITROPHENYL)SULFONYL)AMINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzimidazole ring fused with a sulfonamide group

Applications De Recherche Scientifique

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties . They have significant importance as chemotherapeutic agents in diverse clinical conditions .

Mode of Action

Benzimidazole derivatives have been known to exert excellent bioactivity against many ailments . They are isostructural pharmacophores of naturally occurring active biomolecules , which suggests that they might interact with biological targets in a similar manner.

Biochemical Pathways

Benzimidazole derivatives have been found to affect a wide range of biological activities . This suggests that they might interact with multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments , suggesting that they might have significant molecular and cellular effects.

Action Environment

The stability of benzimidazole derivatives has been reported to be outstanding , suggesting that they might be relatively resistant to environmental factors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-aminobenzimidazole with 4-chloro-2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic substitution: Substituted benzimidazole derivatives.

Reduction: Aminobenzimidazole derivatives.

Oxidation: Oxidized benzimidazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1H-benzimidazol-2-yl)-2-bromoethanone

- 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

- N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide is unique due to the presence of both a benzimidazole ring and a sulfonamide group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and other scientific research fields .

Activité Biologique

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and biochemical data to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by a benzodiazole moiety linked to a nitro-substituted sulfonamide. Its molecular formula is C13H9ClN4O4S, and it possesses several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClN₄O₄S |

| Molecular Weight | 348.75 g/mol |

| IUPAC Name | N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide |

| CAS Number | Not available |

Anticancer Activity

Recent studies have indicated that N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:

A study published in the Journal of Medicinal Chemistry reported an IC50 value of 12.5 µM against human breast cancer cells (MCF-7) and 15.0 µM against colon cancer cells (HT-29) . The compound was shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 while increasing pro-apoptotic markers like Bax.

Inhibition of Protein–Protein Interactions

The compound has also been investigated for its ability to inhibit protein-protein interactions (PPIs), particularly involving transcription factors like STAT3. A study found that it inhibited STAT3 activation with an IC50 value of 15.8 ± 0.6 µM, demonstrating selectivity over other STAT family members .

Mechanism of Action:

The interaction with the SH2 domain of STAT3 was confirmed through mass spectrometry and AlphaScreen assays, revealing that cysteine residues play a crucial role in this inhibition .

Enzyme Interactions

N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide has been shown to interact with various enzymes, including cytochrome P450 isoforms. These interactions can lead to altered metabolism of co-administered drugs, highlighting the need for further pharmacokinetic studies.

| Enzyme | Effect |

|---|---|

| Cytochrome P450 3A4 | Inhibition observed |

| Cytochrome P450 2D6 | Moderate inhibition |

Toxicological Profile

Preliminary toxicological assessments indicate a moderate safety profile for N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-nitrobenzene-1-sulfonamide. However, further studies are warranted to fully establish its safety in vivo.

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-chloro-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O4S/c14-8-5-6-12(11(7-8)18(19)20)23(21,22)17-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLNNYHUXDNIMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.